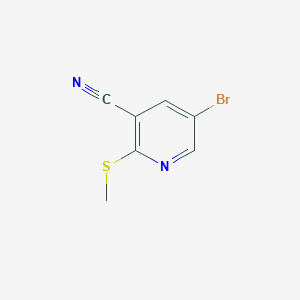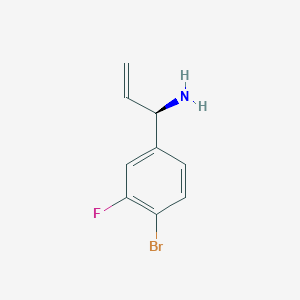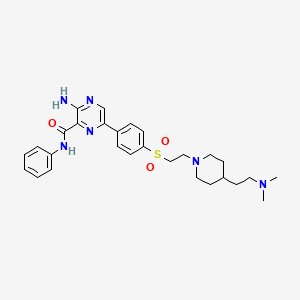
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is an organic compound with the molecular formula C12H27ClO2Si. It is a chlorinated alcohol derivative that features a triisopropylsilyl (TIPS) protecting group. This compound is often used in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alkanes or alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiols, or amines.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or secondary alcohols.
Aplicaciones Científicas De Investigación
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL involves its reactivity as a chlorinated alcohol. The chlorine atom can act as a leaving group in substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. The triisopropylsilyl group provides steric protection, enhancing the compound’s stability and selectivity in reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-3-methoxy-2-propanol
- 3-Chloro-1-propanol
- 1-Chloro-2-propanol
Uniqueness
1-Chloro-3-((triisopropylsilyl)oxy)propan-2-OL is unique due to the presence of the triisopropylsilyl protecting group, which imparts greater stability and selectivity in chemical reactions compared to similar compounds without this group. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
Propiedades
Fórmula molecular |
C12H27ClO2Si |
|---|---|
Peso molecular |
266.88 g/mol |
Nombre IUPAC |
1-chloro-3-tri(propan-2-yl)silyloxypropan-2-ol |
InChI |
InChI=1S/C12H27ClO2Si/c1-9(2)16(10(3)4,11(5)6)15-8-12(14)7-13/h9-12,14H,7-8H2,1-6H3 |
Clave InChI |
XJCYJFKJXOFQSC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,2S,5S)-methyl 3-((R)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13049241.png)




![3-[(1E)-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}methyl]-4-hydroxy-6-methyl-2H-pyran-2-one;dimethylamine](/img/structure/B13049271.png)




![(1R)-1-[4-(Difluoromethyl)phenyl]propylamine](/img/structure/B13049298.png)
![(3aR,4S,9bS)-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13049299.png)

